![molecular formula C16H16N2O3S B6535966 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1058220-10-2](/img/structure/B6535966.png)
2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Substituted derivatives of thiophene, like the compound you’re interested in, would have additional functional groups attached to this basic ring structure.Chemical Reactions Analysis
Thiophene easily reacts with electrophiles . For example, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions. Researchers have explored their role in modulating inflammatory pathways and mitigating inflammation-related diseases .
Anti-Cancer Properties: Certain thiophene derivatives have demonstrated anti-cancer activity. They may interfere with cancer cell growth, inhibit specific kinases, or induce apoptosis. Investigating the anti-cancer potential of our compound could yield valuable insights .
Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may influence neurotransmitter systems, impacting anxiety and mood disorders. Further studies could elucidate whether our compound possesses similar properties .
Anti-Fungal and Anti-Microbial Activity: Thiophenes have shown promise as anti-fungal and anti-microbial agents. Their mechanisms of action involve disrupting cell membranes or inhibiting essential enzymes. Evaluating our compound’s efficacy against specific pathogens is crucial .
Estrogen Receptor Modulation: Some thiophenes interact with estrogen receptors, potentially affecting hormone-related conditions. Investigating whether our compound exhibits estrogen receptor modulation could be relevant .
Material Science and Industrial Applications
Beyond medicinal chemistry, thiophenes find applications in material science and industry:
Organic Semiconductors: Thiophene-based compounds contribute to organic semiconductors, which are essential for electronic devices. Their π-conjugated structures allow efficient charge transport, making them valuable in OLEDs and organic field-effect transistors (OFETs) .
Corrosion Inhibitors: Thiophene derivatives act as corrosion inhibitors, protecting metals from degradation in aggressive environments. Understanding the corrosion resistance properties of our compound could be beneficial .
Synthetic Chemistry
Thiophenes serve as versatile building blocks in synthetic chemistry. Researchers have developed novel synthetic routes to access various thiophene derivatives, including our compound .
Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide are currently unknown. This compound contains a thiophene nucleus , which is a common feature in many biologically active compounds. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Other thiophene-based compounds have been reported to exhibit various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Other thiophene-based compounds have been reported to interact with various biochemical pathways related to their biological and physiological functions .
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s likely that future research will continue to explore the potential of thiophene derivatives, including compounds like “2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide”.
properties
IUPAC Name |
2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFHLBUTSWERE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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